molecular formula C8H7ClN2O2 B2609944 Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1423031-35-9

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2609944
CAS No.: 1423031-35-9
M. Wt: 198.61
InChI Key: OQGRMPZJJDBYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) of the free base (prior to hydrochlorination) shows characteristic signals:

  • Aromatic protons: δ 7.5–9.0 ppm (multiplet, imidazo[1,2-a]pyridine core).
  • Carboxylic acid proton: δ 12–13 ppm (broad singlet, exchanges with D₂O).

¹³C-NMR confirms the carbonyl carbon at δ 165–170 ppm and aromatic carbons between δ 110–150 ppm. The hydrochloride salt form may shift these signals slightly due to protonation of the imidazole nitrogen.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O-H stretch : 2500–3000 cm⁻¹ (carboxylic acid, broad).
  • C=O stretch : 1680–1720 cm⁻¹.
  • C-N stretch : 1250–1350 cm⁻¹ (imidazole ring).

The IR spectrum of the compound conforms to its expected structure, as validated by comparative analyses.

UV-Vis Spectroscopy

The conjugated π-system of the imidazo[1,2-a]pyridine core absorbs in the 250–300 nm range (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with shifts depending on solvent polarity. Protonation of the nitrogen atoms in acidic conditions may further alter the absorption profile.

Thermodynamic Properties: Melting Point, Solubility, and Stability

Property Value
Melting Point 295–298°C
Solubility Soluble in DMSO, methanol; partially soluble in water
Stability Stable under ambient conditions; hygroscopic

The high melting point reflects strong intermolecular interactions in the crystal lattice. Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is attributed to the ionic nature of the hydrochloride salt. The compound is hygroscopic , requiring storage in a desiccator to prevent moisture uptake. Thermal stability up to 250°C is inferred from analogous compounds, though direct thermogravimetric data are lacking.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h1-5H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRMPZJJDBYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-35-9
Record name imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride typically involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized to introduce the carboxylic acid group at the 7-position. The final step involves the conversion of the carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound with high consistency.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-7-carboxylic acid N-oxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazo[1,2-a]pyridine-7-carboxylic acid N-oxide.

    Reduction: Imidazo[1,2-a]pyridine-7-methanol or imidazo[1,2-a]pyridine-7-aldehyde.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Overview : Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in treating various diseases, including neurological disorders and infectious diseases.

Case Studies :

  • Anti-Tuberculosis Activity : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb). Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating significant potential as anti-tuberculosis agents .
CompoundMIC (μM)Activity
9≤0.006Potent
12≤1Active
18≤0.006Highly Potent
  • Neurological Disorders : Research indicates that certain derivatives exhibit neuroprotective effects, which could lead to advancements in treatments for neurodegenerative diseases .

Agricultural Chemistry

Overview : In agricultural applications, this compound is utilized in the formulation of agrochemicals. It contributes to pest control solutions that are effective yet environmentally friendly.

Applications :

  • Pesticide Development : The compound has been integrated into formulations that target specific pests while minimizing harm to beneficial insects .

Biochemical Research

Overview : This compound plays a crucial role in biochemical studies, particularly concerning enzyme inhibition and metabolic pathways.

Case Studies :

  • Enzyme Inhibition Studies : Researchers have utilized imidazo[1,2-a]pyridine derivatives to investigate their effects on various enzymes involved in metabolic processes. For example, studies have shown that these compounds can inhibit geranylgeranylation processes in cancer cells .
CompoundIC50 (μM)Target Enzyme
1a<150RGGT
1d<150RGGT
1l>150Not Active

Material Science

Overview : The unique properties of this compound make it suitable for developing advanced materials.

Applications :

  • Polymer Development : Its incorporation into polymer matrices enhances durability and performance characteristics of materials used in various industrial applications .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard reference material for various analytical methods.

Applications :

  • Quality Control Standards : this compound is employed to ensure accurate measurements and quality control in laboratory settings .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the case of its antituberculosis activity, it targets enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Carboxylic Acid Substituents

  • Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 133427-08-4): Structural similarity: 90% compared to the 7-carboxylic acid derivative.
  • Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 139022-25-6):

    • Structural similarity: 88% .
    • The 8-carboxylic acid isomer may exhibit distinct pharmacokinetic profiles due to steric hindrance near the fused ring junction .

Derivatives with Modified Functional Groups

  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 80353-94-2):

    • Molecular formula: C₉H₈N₂O₂ (molar mass 176.18 g/mol).
    • A methyl group at the 7-position and carboxylic acid at the 2-position reduce polarity, likely decreasing aqueous solubility compared to the hydrochloride salt .

Halogenated and Fluorinated Analogues

  • 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 1020038-42-9): Molecular formula: C₈H₅ClN₂O₂ (molar mass 196.59 g/mol).
  • 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1426135-67-2):

    • Molecular formula: C₉H₅F₃N₂O₂ (molar mass 230.14 g/mol).
    • The trifluoromethyl group is strongly electron-withdrawing, lowering the predicted pKa to -0.95 , which contrasts with the hydrochloride salt’s ionic character and higher solubility .

Ethyl Ester and Salt Derivatives

  • Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride (CAS 1914148-56-3):

    • Structural similarity: 91% .
    • The ethyl ester group at the 7-position and altered ring fusion ([1,5-a] vs. [1,2-a]) may reduce metabolic stability compared to the carboxylic acid hydrochloride .
  • Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride (CAS 1616526-83-0):

    • The dual hydrochloride salts could enhance solubility but introduce challenges in crystallization or formulation .

Solubility and Acidity

  • The hydrochloride salt of Imidazo[1,2-a]pyridine-7-carboxylic acid exhibits superior aqueous solubility compared to free acids (e.g., 7-trifluoromethyl or 7-chloro derivatives) due to ionic dissociation .
  • Substituents like methoxy or trifluoromethyl groups significantly influence pKa values, affecting protonation states under physiological conditions .

Tabulated Comparison of Key Compounds

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Structural Similarity Notable Properties
Imidazo[1,2-a]pyridine-7-carboxylic acid HCl (648423-85-2) C₈H₆N₂O₂·HCl 198.61 7-COOH, HCl salt Reference High solubility, ionic character
Imidazo[1,2-a]pyridine-6-carboxylic acid (133427-08-4) C₈H₆N₂O₂ 162.15 6-COOH 90% Lower solubility vs. HCl salt
7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid HCl (CID 57721344) C₉H₈N₂O₃·HCl 228.63 7-OCH₃, 8-COOH, HCl salt N/A Electron-donating OCH₃ group
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (1426135-67-2) C₉H₅F₃N₂O₂ 230.14 7-CF₃, 3-COOH N/A Low pKa (-0.95), high lipophilicity

Biological Activity

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. The unique nitrogen-containing heterocyclic structure contributes to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a library of imidazo[1,2-a]pyridine-chalcone compounds was synthesized and screened against several cancer cell lines. Among these, compound 7f exhibited potent activity against Trypanosoma cruzi and Trypanosoma brucei, with IC50 values of 0.68 μM and 1.35 μM respectively, while remaining non-cytotoxic to human lung fibroblasts (MRC-5) .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives also demonstrate significant antimicrobial properties. A study reported that certain derivatives showed inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.006 μM . This suggests that these compounds could be developed into effective anti-tuberculosis agents.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented through various assays. Compounds have shown promising results in reducing inflammation markers in vitro and in vivo models . Additionally, their analgesic effects were evaluated using standard pain models, indicating potential for development into pain management therapies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For example:

  • Substituents at the C6 position : Variations here can enhance or diminish the compound's potency against specific targets such as Rab geranylgeranyl transferase (RGGT) .
  • Carboxylic acid moiety : The presence of this functional group has been linked to increased solubility and bioavailability, crucial for therapeutic efficacy .

Study 1: Antituberculosis Activity

A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis H37Rv. The study found that compounds 13 and 18 exhibited exceptional potency (MIC ≤ 0.006 μM) against drug-resistant strains .

Study 2: Antikinetoplastid Activity

In another investigation, a set of imidazo[1,2-a]pyridine derivatives was evaluated for their antikinetoplastid activity against various Trypanosoma species. Compound 7e showed remarkable activity against T. b. rhodesiense with an IC50 value of 1.13 μM .

Summary of Findings

CompoundTargetIC50 (μM)Notes
7fT. cruzi0.68Non-cytotoxic
7fT. brucei1.35Non-cytotoxic
13M. tuberculosis≤0.006Potent against MDR strains
18M. tuberculosis≤0.006Potent against XDR strains

Q & A

Q. What are the standard synthetic protocols for preparing imidazo[1,2-a]pyridine-7-carboxylic acid derivatives?

The synthesis typically involves a multi-step process. For example, a Pd-catalyzed cross-coupling reaction (e.g., using Pd(dppf)Cl₂) can introduce substituents to the core scaffold, followed by cyclization with chloroacetaldehyde under reflux conditions in ethanol . Post-functionalization may include halogenation or carboxylation steps, as described in Scheme 1 of . Standard characterization involves NMR, HPLC, and mass spectrometry to confirm purity and structure .

Q. How are imidazo[1,2-a]pyridine derivatives evaluated for biological activity in preliminary studies?

Initial screening often employs cytotoxicity assays against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A375 (melanoma), as shown in Table 2 of . Compounds are tested at varying concentrations (e.g., 10–100 µM), with viability measured via MTT or resazurin assays. Activity thresholds (e.g., IC₅₀ values) are calculated to prioritize lead compounds for further optimization .

Q. What analytical techniques are essential for characterizing imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.
  • X-ray crystallography to resolve 3D structures and non-covalent interactions (e.g., Hirshfeld surface analysis) .
  • HPLC-MS for purity assessment and detection of byproducts.
  • Thermogravimetric analysis (TGA) to study thermal stability, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of imidazo[1,2-a]pyridine derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s integrated computational-experimental approach identifies optimal reaction conditions by analyzing activation energies and solvent effects . Molecular docking studies further guide structural modifications to enhance target binding .

Q. What strategies resolve contradictions in cytotoxicity data across different studies?

Discrepancies may arise from variations in cell line sensitivity, assay protocols, or compound solubility. To address this:

  • Use standardized protocols (e.g., CLSI guidelines) for cell culture and viability assays.
  • Perform dose-response curves across multiple replicates.
  • Validate findings with orthogonal assays (e.g., apoptosis markers, caspase activation) .
  • Apply meta-analysis frameworks to harmonize data from diverse sources .

Q. How can factorial design improve the scalability of imidazo[1,2-a]pyridine synthesis?

Factorial design minimizes experimental runs while maximizing data output. For example, a 2³ factorial design can evaluate the impact of temperature, catalyst loading, and solvent polarity on yield. Statistical tools (e.g., ANOVA) identify significant factors, enabling rapid optimization of parameters like reaction time or reagent stoichiometry .

Q. What advanced techniques characterize non-covalent interactions in imidazo[1,2-a]pyridine crystals?

  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystalline states .
  • Solid-state NMR probes local electronic environments and protonation states.
  • Scanning electron microscopy (SEM) visualizes morphology, which correlates with dissolution rates and bioavailability .

Methodological Considerations

Q. How do researchers ensure reproducibility in synthetic protocols for imidazo[1,2-a]pyridine derivatives?

  • Document critical parameters (e.g., microwave irradiation power, solvent degassing).
  • Use control experiments to verify catalyst necessity and side-reaction pathways.
  • Share raw spectral data and chromatograms in supplementary materials .

Q. What statistical frameworks are suitable for analyzing high-throughput screening data?

  • Principal Component Analysis (PCA) reduces dimensionality and identifies activity clusters.
  • Machine learning models (e.g., random forests) predict structure-activity relationships (SAR) from molecular descriptors .
  • Benjamini-Hochberg correction mitigates false positives in large datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.